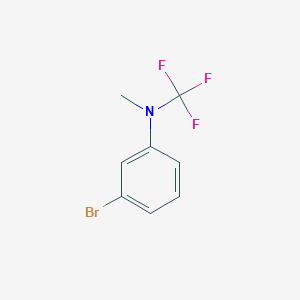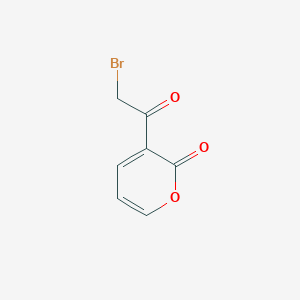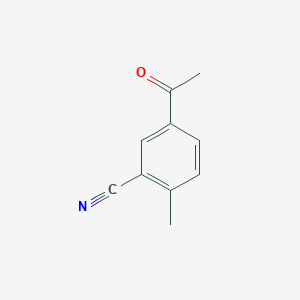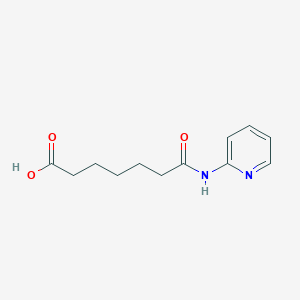
7-Oxo-7-(pyridin-2-ylamino)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid typically involves the reaction of pyridine-2-amine with a heptanoic acid derivative under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes . It may serve as a model compound for studying the behavior of similar molecules in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties . Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In industrial applications, this compound is used in the development of new materials and chemical products . Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 7-Oxo-7-(phenylamino)heptanoic acid
- 7-Oxo-7-(4-N-pentylphenyl)heptanoic acid
- 7-Oxo-7-(4-isopropoxyphenyl)heptanoic acid
Comparison: Compared to these similar compounds, 7-Oxo-7-(pyridin-2-ylamino)heptanoic acid is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties . This structural difference can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .
Properties
CAS No. |
878698-33-0 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
7-oxo-7-(pyridin-2-ylamino)heptanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11(7-2-1-3-8-12(16)17)14-10-6-4-5-9-13-10/h4-6,9H,1-3,7-8H2,(H,16,17)(H,13,14,15) |
InChI Key |
SFFUVMQWSUWSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


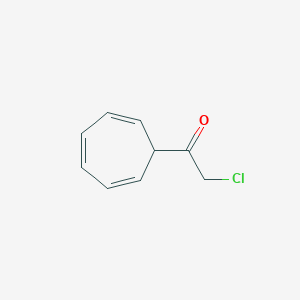
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
![[1,2,4]Oxadiazolo[5,4-c][1,2,4]triazepine](/img/structure/B13964895.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)
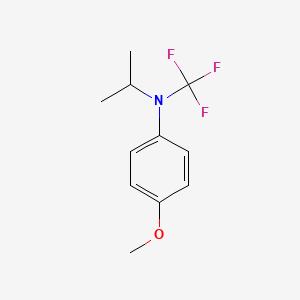
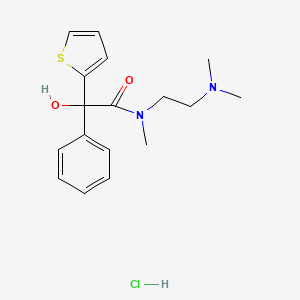

![4'-Methoxy-4,5-dihydro[1,1'-biphenyl]-2(3H)-one](/img/structure/B13964913.png)
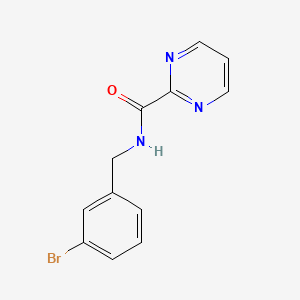
![1-Fluoro-2-[2-[2-(2-fluorophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13964925.png)
